4,7-Difluoroindolin-2-one
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Overview
Description
4,7-Difluoroindolin-2-one is a fluorinated derivative of indolin-2-one, a compound known for its diverse applications in medicinal chemistry and organic synthesis. The incorporation of fluorine atoms into the indolin-2-one structure enhances its chemical stability, lipophilicity, and biological activity, making it a valuable compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Difluoroindolin-2-one typically involves the fluorination of indolin-2-one derivatives. One common method is the reaction of appropriately substituted isatin derivatives with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of environmentally friendly solvents and catalysts can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,7-Difluoroindolin-2-one undergoes various chemical reactions, including:
Substitution: The fluorine atoms in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: 4,7-Difluoroindoline-2,3-dione.
Reduction: 4,7-Difluoroindoline.
Substitution: Various substituted indolin-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
4,7-Difluoroindolin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,7-Difluoroindolin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets enzymes and receptors involved in cell signaling and metabolic pathways.
Pathways Involved: By inhibiting VEGFR-2, this compound disrupts the signaling pathways that promote blood vessel formation in tumors, thereby limiting their growth and metastasis.
Comparison with Similar Compounds
4,7-Difluoroindolin-2-one can be compared with other fluorinated indolin-2-one derivatives:
Similar Compounds: 4-Fluoroindolin-2-one, 7-Fluoroindolin-2-one, and 4,5-Difluoroindolin-2-one.
Uniqueness: The presence of two fluorine atoms at the 4 and 7 positions enhances the compound’s stability and bioactivity compared to mono-fluorinated derivatives.
Properties
Molecular Formula |
C8H5F2NO |
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Molecular Weight |
169.13 g/mol |
IUPAC Name |
4,7-difluoro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H5F2NO/c9-5-1-2-6(10)8-4(5)3-7(12)11-8/h1-2H,3H2,(H,11,12) |
InChI Key |
BANNZFSPNGSDAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2NC1=O)F)F |
Origin of Product |
United States |
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